Boc-D-thz-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

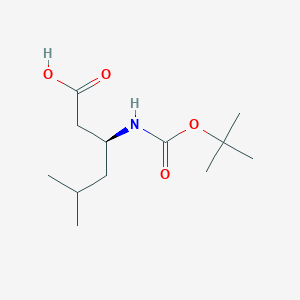

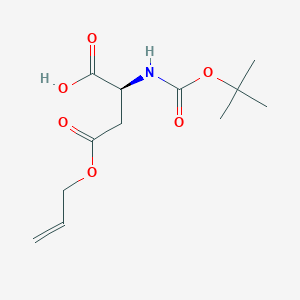

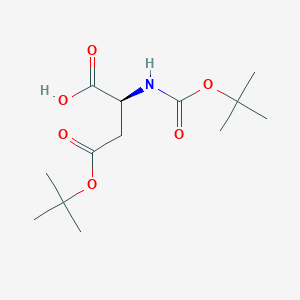

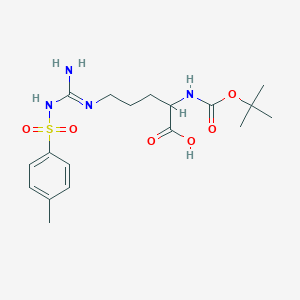

Boc-D-thz-OH, also known as N-Boc-(S)-thiazolidine-4-carboxylic acid, is a chemical compound with the molecular formula C9H15NO4S . It has a molecular weight of 233.29 . It is a solid substance that should be stored in a dark place, sealed in dry, at 2-8°C .

Molecular Structure Analysis

The InChI code for Boc-D-thz-OH is 1S/C9H15NO4S/c1-9(2,3)14-8(13)10-5-15-4-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)/t6-/m1/s1 . The SMILES representation is CC(C)(C)OC(=O)N1CSC[C@@H]1C(=O)O .

Physical And Chemical Properties Analysis

Boc-D-thz-OH is a solid substance . It has a molecular weight of 233.29 and a molecular formula of C9H15NO4S . It should be stored in a dark place, sealed in dry, at 2-8°C .

科学研究应用

高效的肽合成

- 高效肽合成:新型酰基异二肽单元的使用,例如 Boc-Thr(Fmoe-Val)-OH,已被证明能够高效合成含有困难序列的肽,这暗示了 Boc-D-thz-OH 在类似应用中的效用 (Sohma et al., 2006).

肽合成中的化学修饰

- 化学修饰:对 Boc-Gly-Sar-MeLeu-OH 等肽的研究证明了化学修饰肽链的可行性,其中可能包括在类似情况下使用 Boc-D-thz-OH (Seebach et al., 1991).

新型羟基保护基团的开发

- 羟基保护基团开发:Boc-D-thz-OH 可用于开发新的氨基酸羟基保护基团,如肽合成中的丝氨酸和苏氨酸,如为此目的创建环己基醚基团所证明的 (Nishiyama et al., 2000).

生物效应研究

- 太赫兹 (THz) 成像和传感:Boc-D-thz-OH 由于其参与肽,因此可能与用于医疗、军事和安全应用的 THz 成像和传感技术相关 (Wilmink & Grundt, 2011).

复杂肽和蛋白质的合成

- 复杂肽和蛋白质合成:复杂肽序列的合成,例如 Boc-D-Ala-MeLeu-MeLeu-MeVal-OH,证明了 Boc-D-thz-OH 在创建复杂肽结构中的潜力 (Wenger, 1983).

对映选择性合成

- 对映选择性合成:Boc-D-thz-OH 可能在化合物的对映选择性合成中发挥作用,如类似 Boc 保护的氨基酸在创建平面手性二茂铁中的应用所示 (Shi et al., 2013).

安全和危害

Boc-D-thz-OH is labeled with the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

作用机制

Target of Action

Boc-D-thz-OH, also known as Boc-1,3-thiazolidine-2-carboxylic acid, is primarily used in the field of proteomics research . It is a precursor in the synthesis of peptides, particularly in the process of oxime ligation . .

Mode of Action

Boc-D-thz-OH is used as a precursor for the introduction of a highly reactive α-oxo aldehyde for further bio-conjugation . This compound can be appended into peptides and then hydrolyzed with a metal-assisted ring opening using either silver or palladium catalysts . The resulting α-oxo aldehyde can then interact with aminooxyacetyl groups in peptides to form oxime bonds .

Biochemical Pathways

The primary biochemical pathway involving Boc-D-thz-OH is the oxime ligation process. Oxime ligation is a popular method in the field of bio-conjugation of molecules due to its chemoselectivity and hydrolytic stability . It requires an electrophilic moiety such as a carbonyl group (aldehyde/ketone) and a nucleophilic aminooxy partner . Boc-D-thz-OH plays a crucial role in this process by providing the aldehyde group.

Result of Action

The primary result of Boc-D-thz-OH’s action is the formation of oxime bonds in peptides. This is a critical step in the bio-conjugation of molecules, enabling the creation of complex molecular structures for various applications in biochemistry and molecular biology .

Action Environment

The action of Boc-D-thz-OH is typically carried out in a controlled laboratory environment. Factors such as temperature, pH, and the presence of catalysts can influence the efficiency of the oxime ligation process . For instance, the hydrolysis of Boc-D-thz-OH is facilitated by metal catalysts such as silver or palladium .

属性

IUPAC Name |

(4S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4S/c1-9(2,3)14-8(13)10-5-15-4-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJWNZTPXVSWUKF-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CSCC1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CSC[C@@H]1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350897 |

Source

|

| Record name | BOC-D-THZ-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-D-thz-OH | |

CAS RN |

63091-82-7 |

Source

|

| Record name | BOC-D-THZ-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。